molecular formula C6H13NO2 B2518020 3-(3-Aminooxetan-3-yl)propan-1-ol CAS No. 1823902-86-8

3-(3-Aminooxetan-3-yl)propan-1-ol

Cat. No.: B2518020
CAS No.: 1823902-86-8
M. Wt: 131.175
InChI Key: AYTSWTFSEVLHGJ-UHFFFAOYSA-N
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Description

3-(3-Aminooxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO2. This compound features a unique structure that includes an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring. The presence of both hydroxyl and amino functional groups makes this compound versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminooxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor, such as 3-chloropropanol, with an appropriate amine under basic conditions. The reaction conditions often require a strong base like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminooxetan-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

3-(3-Aminooxetan-3-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminooxetan-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that can modulate biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxetane ring in 3-(3-Aminooxetan-3-yl)propan-1-ol imparts unique chemical reactivity and stability compared to other similar compounds.

Biological Activity

3-(3-Aminooxetan-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxetane ring, which contributes to its unique reactivity and interaction with biological systems. The presence of an amino group enhances its potential for biological activity, particularly in enzyme interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development. Its structural features allow it to bind effectively to enzyme active sites.

Protein-Ligand Interactions

Studies suggest that this compound can interact with various biological macromolecules, including proteins and nucleic acids. This interaction can modulate the activity of these biomolecules, affecting cellular processes.

The mechanism by which this compound exerts its effects is primarily through binding to target enzymes or receptors. This binding can lead to:

  • Competitive inhibition : The compound competes with natural substrates for the active site.
  • Allosteric modulation : It may bind to sites other than the active site, inducing conformational changes that affect enzyme activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of Enzyme Activity :
    • A study demonstrated that this compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Cellular Uptake and Effects :
    • Research indicated that this compound could be effectively taken up by cells, leading to altered cellular signaling pathways, which may contribute to its therapeutic effects.

Data Tables

Biological Activity Description Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Protein InteractionModulates protein-ligand interactions
Cellular UptakeDemonstrated effective cellular uptake

Research Findings

Recent advancements in the synthesis and characterization of oxetane derivatives have highlighted the potential of compounds like this compound in drug development. For instance:

  • Synthetic Routes : Various synthetic methods have been explored to produce this compound efficiently, enhancing its availability for biological studies.
  • Pharmacological Profiles : Preliminary pharmacological evaluations indicate promising profiles for further development as therapeutic agents targeting specific diseases.

Properties

IUPAC Name

3-(3-aminooxetan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6(2-1-3-8)4-9-5-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTSWTFSEVLHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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